molecular formula C7H9Cl3N2 B1446072 [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride CAS No. 1379462-58-4

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride

Cat. No.: B1446072
CAS No.: 1379462-58-4
M. Wt: 227.5 g/mol
InChI Key: AHPXPZLLTYZMDM-UHFFFAOYSA-N
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Description

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride (CAS 50709-35-8) is a substituted hydrazine derivative with the molecular formula C₇H₈Cl₂N₂·HCl (monoisotopic mass: 213.98 g/mol) . Its structure features a 2,5-dichlorophenyl group attached to a methylhydrazine backbone, protonated as a hydrochloride salt. The compound is primarily utilized in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for heterocyclic compounds and enzyme inhibitors . Its electron-withdrawing chlorine substituents enhance stability and influence reactivity in nucleophilic substitution or condensation reactions .

Properties

IUPAC Name

(2,5-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPXPZLLTYZMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CNN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379462-58-4
Record name [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride
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Preparation Methods

General Synthetic Strategy

The synthesis of [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride typically involves:

  • Formation of the dichlorophenylmethyl hydrazine intermediate via reaction of the corresponding dichlorobenzyl halide or dichlorobenzyl derivative with hydrazine.
  • Conversion of the free hydrazine derivative into its hydrochloride salt by treatment with hydrochloric acid.

The key challenge is the selective formation of the hydrazine linkage without side reactions and obtaining the hydrochloride salt in high purity and yield.

Preparation of Dichlorophenyl Hydrazine Derivatives

Patent CN107033021A describes a preparation method for 2,4-dichlorophenyl hydrazines that can be adapted for 2,5-dichlorophenyl analogs, involving a ketazine-mediated reaction with dichloroanilines:

  • Reaction Scheme : 2,4-dichloroaniline reacts with acetone azine (ketazine) and water under controlled heating (120–130 °C) with stirring.
  • Process Details :
    • Molar ratio of 2,4-dichloroaniline to ketazine: 1:1.5–2
    • Molar ratio of 2,4-dichloroaniline to water: 1:3–4
    • Gas produced during the reaction is passed through a rectifying column to reclaim acetone and ammonia.
    • After reaction completion, vacuum distillation removes water and ketazine.
    • The solid product is washed with absolute ethanol and dried to yield the dichlorophenyl hydrazine.

This method avoids the traditional diazotization and reduction steps, simplifying the process, reducing by-products, and lowering costs. The reaction is environmentally friendly and scalable for industrial production.

Parameter Value
Reaction temperature 120–130 °C
Molar ratio (aniline:ketazine) 1:1.5–2
Molar ratio (aniline:water) 1:3–4
Purification Vacuum distillation, ethanol wash
Advantages Fewer steps, high yield, low waste

This approach likely can be adapted for 2,5-dichlorophenyl derivatives by substituting the 2,4-dichloroaniline with 2,5-dichloroaniline, considering similar chemical reactivity.

Hydrazine Hydrochloride Formation

The conversion of the hydrazine intermediate to the hydrochloride salt is typically performed by treatment with hydrochloric acid in a controlled manner to obtain the crystalline hydrochloride salt.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Ketazine-mediated reaction with dichloroaniline (Patent CN107033021A) Direct reaction of dichloroaniline with ketazine and water at 120–130 °C Simplified process, fewer steps, high yield, low environmental impact Specific to 2,4-dichlorophenyl; adaptation needed for 2,5-isomer
Traditional diazotization and reduction Diazotization of dichloroaniline followed by reduction Established method Requires low temperature, complex control, generates by-products
Hydrazine hydrochloride salt formation via acid treatment Acid-base reaction to form hydrochloride salt Straightforward, high purity salt Requires careful control to avoid decomposition

Research Findings and Notes

  • The ketazine method is superior to diazotization-reduction routes in terms of operational simplicity, equipment requirements, and environmental considerations.
  • Reaction temperature control is critical to avoid side reactions and ensure complete conversion.
  • Recovery and recycling of acetone and ammonia improve process economics.
  • The molar ratios of reactants significantly influence yield and purity.
  • Adaptation of the 2,4-dichlorophenyl hydrazine preparation method to 2,5-dichlorophenyl derivatives is plausible given structural similarities but requires experimental validation.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines, reduced hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. It can also interact with cellular components, leading to the formation of reactive intermediates that can modify biological molecules and affect cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazine Derivatives

Structural Analogues

Substituted Phenylhydrazine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Applications
[(2,5-Dichlorophenyl)methyl]hydrazine HCl C₇H₈Cl₂N₂·HCl 213.98 2,5-Cl on phenyl; methyl group Enzyme inhibitor synthesis
3,5-Dichlorophenylhydrazine HCl C₆H₅Cl₂N₂·HCl 213.5 3,5-Cl on phenyl Antileukemia drug intermediate
2,4-Dichlorophenylhydrazine HCl C₆H₅Cl₂N₂·HCl 213.5 2,4-Cl on phenyl Pesticide precursor
(2,4-Dimethylphenyl)hydrazine HCl C₈H₁₃ClN₂ 172.66 2,4-CH₃ on phenyl Aldehyde/ketone derivatization
(2-Phenylethyl)hydrazine diHCl C₈H₁₄Cl₂N₂ 209.11 Phenethyl group; dihydrochloride Monoamine oxidase inhibitor

Key Observations :

  • Chlorine vs. Methyl Substituents : Chlorinated derivatives (e.g., 2,5-dichloro) exhibit higher electrophilicity compared to methyl-substituted analogues (e.g., 2,4-dimethyl), making them more reactive in coupling reactions .
  • Dihydrochloride Salts: (2-Phenylethyl)hydrazine dihydrochloride shows enhanced solubility in polar solvents compared to monohydrochloride derivatives .
Fluorinated Analogues
Compound Name Molecular Formula Similarity Score* Key Differences
(2,5-Difluorophenyl)hydrazine HCl C₆H₅F₂N₂·HCl 0.93 Lower steric hindrance; weaker electron withdrawal
(4-Fluorophenyl)hydrazine HCl C₆H₅FN₂·HCl 1.00 Reduced metabolic stability vs. Cl derivatives

*Similarity scores based on structural and electronic overlap with the target compound .

Physicochemical Properties

Property [(2,5-Dichlorophenyl)methyl]hydrazine HCl 3,5-Dichlorophenylhydrazine HCl (2-Phenylethyl)hydrazine diHCl
Melting Point (°C) ~210 (dec.)* 204 (dec.) 215.5
Solubility (H₂O) Slightly soluble Sparingly soluble Highly soluble
LogP (Predicted) 2.8 2.5 1.2

*Estimated based on structural analogues .

Biological Activity

[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride is a compound that has garnered interest in various fields of biological and chemical research. This article explores its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈Cl₂N₂
  • SMILES : C1=CC(=C(C=C1Cl)CNN)Cl
  • InChI : InChI=1S/C7H8Cl2N2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2

The biological activity of this compound primarily involves its interaction with various biomolecules. The compound can act as an enzyme inhibitor , binding to active sites and modifying enzyme activity. This interaction leads to the formation of reactive intermediates that can alter cellular processes and affect the function of biological molecules.

Major Biochemical Interactions

  • Oxidation Products : Azides and nitroso derivatives.
  • Reduction Products : Amines and reduced hydrazine derivatives.
  • Substitution Reactions : Substituted phenyl derivatives.

Applications in Scientific Research

This compound is utilized across several domains:

  • Organic Synthesis : It serves as a reagent for preparing heterocyclic compounds.
  • Biological Studies : The compound is employed in enzyme inhibition studies and as a precursor for synthesizing biologically active molecules.
  • Industrial Use : It finds applications in the production of dyes and agrochemicals.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antifungal Properties : Similar hydrazine derivatives have shown efficacy against various fungi, indicating potential applications in antifungal therapies .
  • Antiviral Activity : Some related compounds have demonstrated antiviral effects against specific viral targets, suggesting that this compound may also possess similar properties .
  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as lipoxygenase has been documented, with some derivatives showing up to 93% inhibition at concentrations as low as 10 μM .

Study 1: Antifungal Activity

A study investigated the antifungal properties of hydrazine derivatives similar to this compound. The results indicated that certain derivatives effectively inhibited the growth of Candida albicans, achieving minimum inhibitory concentrations (MICs) ranging from 0.0156 to 0.125 mg/mL across different strains .

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of hydrazides found that compounds with similar structures exhibited significant inhibitory effects against lipoxygenase. One specific derivative achieved a potency of 93% inhibition at a concentration of 10 μM .

Summary Table of Biological Activities

Activity TypeDescriptionPotency/Effectiveness
AntifungalInhibition against C. albicansMIC 0.0156–0.125 mg/mL
Enzyme InhibitionLipoxygenase inhibitionUp to 93% at 10 μM
AntiviralPotential activity against specific viral targetsNot quantified

Q & A

Q. How can researchers optimize the synthesis of [(2,5-dichlorophenyl)methyl]hydrazine hydrochloride to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Refluxing in absolute ethanol with hydrazine hydrate (85%) for 5–6 hours under inert atmosphere (e.g., nitrogen) can enhance yield (82% reported for analogous hydrazide derivatives) .
  • Purification: Evaporate solvent under reduced pressure, followed by recrystallization in ethanol or ethyl acetate. Filter and dry under vacuum (40–50°C) to isolate the hydrochloride salt .
  • Troubleshooting: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry if unreacted starting material persists.

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Chromatography: Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) for purity assessment. Retention time comparisons with standards are critical .
  • Spectroscopy:
    • NMR: ¹H NMR (DMSO-d₆) for aromatic proton shifts (δ 7.2–7.8 ppm for dichlorophenyl) and hydrazine NH₂ signals (δ 4.0–5.0 ppm) .
    • FT-IR: Confirm N–H stretching (3200–3400 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) .
  • Elemental Analysis: Validate C, H, N, and Cl content (theoretical vs. experimental) to confirm stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis .
  • Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for decomposition products (e.g., free hydrazine or dichlorophenyl derivatives) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of [(2,5-dichlorophenyl)methyl]hydrazine derivatives, and how can they be validated experimentally?

Methodological Answer:

  • Target Identification: Screen against enzymes like thrombin or factor Xa using fluorogenic substrates. For example, compound 30 (a 2,5-dichlorophenyl ester derivative) showed potent thrombin inhibition (ki/KI = 37,000 M⁻¹s⁻¹) via mechanism-based inactivation .
  • Validation:
    • Kinetic Studies: Measure time-dependent inhibition and use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.
    • Reactivation Assays: Treat inhibited enzyme complexes with hydrazine (1 mM) to confirm reversible binding via LC/MS detection of native enzyme resurgence .

Q. How can computational modeling guide the design of [(2,5-dichlorophenyl)methyl]hydrazine derivatives for selective target binding?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model interactions with target active sites (e.g., thrombin’s S1 pocket). Prioritize derivatives with predicted ΔG < −8 kcal/mol .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (e.g., between hydrazine NH and Asp189 in thrombin) and hydrophobic contacts with dichlorophenyl groups .

Q. How do researchers resolve contradictions in stability data for hydrazine hydrochloride derivatives under varying pH conditions?

Methodological Answer:

  • pH-Dependent Studies: Prepare buffers (pH 1–12) and incubate the compound at 37°C for 24 hours. Monitor degradation via HPLC and identify products (e.g., free hydrazine at pH > 10).
  • Kinetic Modeling: Apply pseudo-first-order kinetics to calculate degradation rate constants (k) and identify pH thresholds for instability .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization: Adopt heterogeneous conditions (e.g., solid-liquid reactions) to minimize hydrazine vapor release. Use closed systems with scrubbers (e.g., 0.1 M HCl traps) .
  • Waste Management: Neutralize hydrazine byproducts with hydrogen peroxide (30%) to convert to N₂ gas, reducing hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride
Reactant of Route 2
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[(2,5-Dichlorophenyl)methyl]hydrazine hydrochloride

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